molecular formula C13H14N2S B3254907 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole CAS No. 245744-17-6

4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole

Cat. No.: B3254907
CAS No.: 245744-17-6
M. Wt: 230.33 g/mol
InChI Key: RLKWQKZPCMICPS-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole (PubChem CID: 10220232) is a dihydrobenzothiophene-imidazole derivative of significant interest in medicinal chemistry and chemical biology research . This complex heterocyclic compound, with molecular formula C13H14N2S, features a 6,7-dihydrobenzo[c]thiophene core system annulated with an imidazole ring, creating a privileged scaffold for investigating biologically active molecules . The structural framework incorporates nitrogen-bridged heterocycles known to display diverse pharmacological properties based on established structure-activity relationships of similar compounds . Fused imidazole-thiophene architectures demonstrate considerable potential across multiple research domains, including serving as synthetic intermediates for developing therapeutic agents with reported antibacterial, antifungal, and antiviral activities in related molecular systems . These compounds frequently function as key pharmacophores in investigating enzyme inhibition pathways, particularly against kinases and other regulatory proteins involved in disease pathogenesis . The dihydrobenzothiophene moiety contributes enhanced metabolic stability and favorable pharmacokinetic properties to the molecular architecture, making this compound particularly valuable for structure-activity relationship studies in drug discovery platforms. Researchers utilize this scaffold in developing targeted molecular libraries for high-throughput screening against various biological targets, including cancer-related pathways and infectious disease mechanisms . As a chemical intermediate, it enables sophisticated structural elaboration for creating diversified compound collections with improved binding affinity and selectivity. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety protocols and consult relevant safety data sheets before use.

Properties

IUPAC Name

5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKWQKZPCMICPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its interactions with adrenergic receptors, specifically as an agonist for the α2D adrenergic receptor. The binding affinity of this compound has been quantified in various studies, indicating its potential role in modulating physiological responses mediated by these receptors.

Binding Affinity Studies

The binding affinity (Ki values) of 4-(1,3-dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole towards the α2D adrenergic receptor has been reported as follows:

  • Ki Value: 0.00860 nM
    This high affinity suggests its potential utility in developing therapeutic agents targeting α2 adrenergic pathways.

Therapeutic Potential

1. Cardiovascular Applications
Due to its activity on adrenergic receptors, this compound may be explored for treating cardiovascular diseases where modulation of adrenergic signaling is beneficial. For example, it could be useful in conditions like hypertension or heart failure.

2. Neurological Applications
The interaction with adrenergic receptors also opens avenues for research into neurological disorders. Compounds that can selectively activate or inhibit these receptors may have implications in treating anxiety, depression, and other mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Adrenergic Receptor Modulation

A study conducted by the R.W. Johnson Pharmaceutical Research Institute demonstrated the selective agonistic properties of this compound on α2D adrenergic receptors. The findings suggest that it could be a lead compound for developing new medications targeting these receptors .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of imidazole derivatives revealed that modifications to the benzo[c]thiophene moiety significantly influence the pharmacological profile of compounds similar to this compound. This information is crucial for optimizing efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzothiophene-Imidazole Derivatives

describes analogues such as 1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole and 4-(1H-imidazol-1-yl)dibenzo[b,d]thiophene 5-oxide , which share structural motifs with the target compound but differ in substitution patterns:

  • Backbone Variations : The target compound’s benzo[c]thiophene system is distinct from dibenzo[b,d]thiophene in , which lacks the fused cyclohexene ring. This difference impacts electronic properties and steric bulk .
  • Oxidation State: The sulfoxide derivative 4-(1H-imidazol-1-yl)dibenzo[b,d]thiophene 5-oxide (93% yield) introduces polarity, contrasting with the non-oxidized, lipophilic target compound .

Imidazole Derivatives with Hydrophilic Side Chains

and highlight imidazoles like 4-(arabino-tetrahydroxybutyl)-1H-imidazole and tetrahydroxybutyl-1H-imidazole, which possess hydrophilic side chains. These compounds exhibit reduced lipophilicity compared to the target compound, impacting their pharmacokinetic profiles and ecotoxicity .

Benzoimidazole-Thiazole-Triazole Hybrids

and describe compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c), which integrate multiple heterocycles. These hybrids are synthesized via multistep reactions involving thiosemicarbazides and aldehydes, contrasting with the simpler imidazole-thiophene fusion in the target compound . The added complexity in ’s derivatives may enhance receptor binding specificity but could also reduce synthetic scalability compared to the target compound .

Biological Activity

4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name: 5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole
  • Molecular Formula: C13H14N2S
  • Molecular Weight: 230.329 g/mol
  • InChI Key: RLKWQKZPCMICPS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are notable for their resistance to antibiotics .

Anticancer Properties

Studies have suggested that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for tumor growth. For example, certain imidazole compounds have been shown to inhibit heme oxygenase, an enzyme implicated in cancer progression .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation: There is potential for interaction with specific receptors that regulate cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited potent activity against multidrug-resistant bacteria. The findings indicated an IC50 value suggesting effective inhibition at low concentrations .

Study 2: Cancer Cell Lines

Research involving various cancer cell lines showed that imidazole derivatives could reduce cell viability significantly. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 3: In Vivo Studies

In vivo studies have indicated neuroprotective effects when administered in models of neurodegenerative diseases. This suggests potential therapeutic applications beyond antimicrobial and anticancer properties .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other known compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntibacterial5.0
Compound BAnticancer10.0
Compound CNeuroprotective15.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 1,3-dimethyl-6,7-dihydrobenzo[c]thiophen-4-carbaldehyde with formamide under reflux conditions, analogous to methods used for structurally related imidazoles (e.g., 4-(thiophen-2-yl)-1H-imidazole, 60% yield) . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. For example, using polar aprotic solvents like DMF and maintaining temperatures between 80–100°C improves cyclization efficiency. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purification via column chromatography (silica gel, gradient elution) enhances purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Melting Point : Compare observed values (e.g., 126–127°C for 4-(thiophen-2-yl)-1H-imidazole) with literature to assess crystallinity .
  • IR Spectroscopy : Key peaks include N–H stretching (~3115 cm⁻¹ for imidazole ring) and C–S vibrations (~665 cm⁻¹ for thiophene derivatives) .
  • HPLC : Normal-phase HPLC (NP-HPLC) with retention times (e.g., tR = 5.85 min for similar compounds) confirms purity (>95%) .
  • NMR : ¹H NMR should resolve aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like indoleamine 2,3-dioxygenase (IDO), where imidazole derivatives (e.g., 4-phenylimidazoles) show inhibitory activity. Use homology modeling to predict binding affinity .
  • Analog Synthesis : Introduce substituents (e.g., fluorophenyl, nitrile) to the benzothiophene or imidazole moieties. Compare inhibitory IC₅₀ values in enzymatic assays (e.g., IDO inhibition measured via kynurenine production) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups on the benzothiophene may enhance binding .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Conditions : Control pH (6.5–7.5), temperature (25–37°C), and co-solvents (e.g., DMSO ≤1%) to minimize variability .
  • Replicate with Orthogonal Assays : Validate enzyme inhibition via fluorescence-based assays and cellular models (e.g., IFN-γ-induced IDO in HeLa cells) .
  • Theoretical Frameworks : Link discrepancies to differences in enzyme isoforms or assay methodologies using cheminformatics tools (e.g., molecular docking with AutoDock Vina) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures (e.g., IDO1 PDB: 2D0T) to model binding modes. The dihydrobenzothiophene group may occupy hydrophobic pockets, while the imidazole coordinates heme iron .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO/LUMO) and reactivity indices .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

Q. How can researchers optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the imidazole nitrogen or benzothiophene methyl groups. Test hydrolysis kinetics in simulated gastric fluid .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. Monitor via PXRD to confirm crystal phase changes .
  • Lipophilicity Adjustment : Calculate logP values (e.g., using ChemDraw). Aim for logP 2–4; modify via substituents (e.g., –OCH₃ or –CF₃) .

Methodological Considerations

Q. What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate imidazole ring formation .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields comparable to conventional heating .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust protecting groups (e.g., tert-butyl for benzothiophene) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Gene Knockdown : Use siRNA targeting the putative enzyme (e.g., IDO1) in cell lines. A lack of activity in knockdown models confirms target specificity .
  • Metabolomic Profiling : Track downstream metabolites (e.g., tryptophan/kynurenine ratio via UPLC-MS) in treated vs. untreated systems .
  • In Vivo Models : Administer the compound in IDO-overexpressing tumor-bearing mice and monitor tumor growth suppression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole

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